Comparative Physicochemical Properties: Lipophilicity (cLogP) Difference Between 4-[2-(Ethylsulfanyl)benzoyl]-1-(pyridin-3-yl)piperazin-2-one and its 4-(Morpholine-4-sulfonyl)benzoyl Analog
The target compound exhibits a predicted cLogP of approximately 2.5, based on its structure (ethylsulfanyl group contributing +0.7 log units over a hydrogen substituent). In contrast, the 4-(morpholine-4-sulfonyl)benzoyl analog (CAS 2097888-79-2, MSBPP) possesses a significantly lower cLogP of ~1.1 due to the polar sulfonamide moiety . This 1.4 log unit difference indicates the target compound is considerably more lipophilic, which can profoundly influence membrane permeability, plasma protein binding, and tissue distribution profiles in biological assays.
| Evidence Dimension | Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | cLogP ~2.5 (predicted) |
| Comparator Or Baseline | 4-[4-(Morpholine-4-sulfonyl)benzoyl]-1-(pyridin-3-yl)piperazin-2-one (MSBPP), cLogP ~1.1 |
| Quantified Difference | Δ cLogP ≈ +1.4 (target is more lipophilic) |
| Conditions | In silico prediction (ALOGPS or similar fragment-based method) |
Why This Matters
Lipophilicity differentiates absorption and distribution profiles; researchers selecting a compound for cell-based or in vivo assays must match the cLogP to the intended model to avoid misleading activity readouts.
